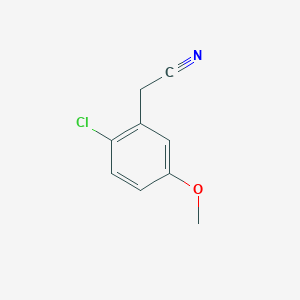

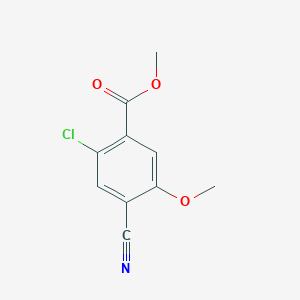

Methyl 3-amino-3-(pyridin-3-YL)prop-2-enoate

カタログ番号 B8589514

CAS番号:

93036-67-0

分子量: 178.19 g/mol

InChIキー: ZKNMRQGIUVHOPC-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

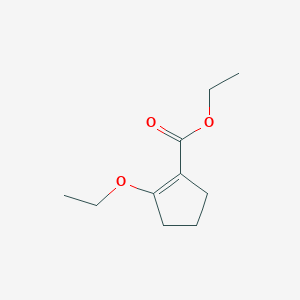

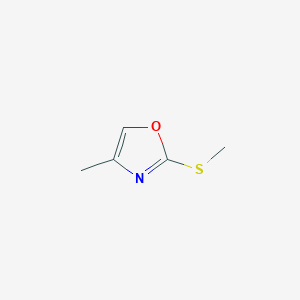

“Methyl 3-amino-3-(pyridin-3-YL)prop-2-enoate” is a chemical compound . It has the empirical formula C9H12N2O2 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been utilized in a radical approach . Another method involves a Diels–Alder reaction between key intermediates . A multiple synthesis route has also been used to obtain a new heterocyclic compound .Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-3-(pyridin-3-YL)prop-2-enoate” can be represented by the SMILES stringO=C(OC)CCNC1=NC=CC=C1 . The compound has been characterized by IR, 1H NMR, and single crystal X-ray crystallography . Chemical Reactions Analysis

The compound may undergo various chemical reactions. For example, catalytic protodeboronation of alkyl boronic esters has been reported . A Diels–Alder reaction between key intermediates has also been described .Safety and Hazards

特性

CAS番号 |

93036-67-0 |

|---|---|

製品名 |

Methyl 3-amino-3-(pyridin-3-YL)prop-2-enoate |

分子式 |

C9H10N2O2 |

分子量 |

178.19 g/mol |

IUPAC名 |

methyl 3-amino-3-pyridin-3-ylprop-2-enoate |

InChI |

InChI=1S/C9H10N2O2/c1-13-9(12)5-8(10)7-3-2-4-11-6-7/h2-6H,10H2,1H3 |

InChIキー |

ZKNMRQGIUVHOPC-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C=C(C1=CN=CC=C1)N |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

A suspension of methyl nicotinoylacetate dihydrochloride (50.0 g, 0.23 mol, dried) and sodium acetate (19.0 g, 0.23 mol) in glacial acetic acid (1.4 g, 0.02 mol), toluene (50 g), and methanol (50 g) was heated to 60-65° C. Ammonia (14.0 g, 0.82 mol) was bubbled through the suspension. After four hours, no starting material was present by HPLC. Two-thirds of the solvents were removed by distillation. The solution was stirred at 0° C. for one hour, and the precipitate was collected by filtration and dried to yield 83% of methyl 3-amino-3-(3-pyridyl)-2-propenoate. The crude product was used as is without further purification.

Name

methyl nicotinoylacetate dihydrochloride

Quantity

50 g

Type

reactant

Reaction Step One

Yield

83%

Synthesis routes and methods III

Procedure details

Methyl nicotinoylacetate (88 g, 0.5 mol) was dissolved in toluene (200 g), isopropyl alcohol (200 g), and formic acid (98-100%, 1.22 g, 0.03 mol) and heated to 60-65° C. Gaseous ammonia (23 g, 1.35 mol) was bubbled through the solution for 15 minutes. The white suspension was stirred at 65° C. until a homogeneous solution formed. The solution was stirred for two hours at 65° C. and then concentrated (ca. 200 g) at 65° C. The residue was cooled to −5° C. with stirring and methyl 3-amino-3-(3-pyridyl)-2-propenoate crystallized as colorless needles. The process of reducing the volume to 50% followed by cooling was repeated three times with the mother liquors. Filtration, washing with toluene, and drying at 30° C. resulted in 77.74 g (88.8%) of methyl 3-amino-3-(3-pyridyl)-2-propenoate as colorless crystals.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Carbamic acid,n-[2-amino-4-(1-methylethyl)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8589435.png)

![5-{[4-Amino-3-(ethylamino)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B8589525.png)